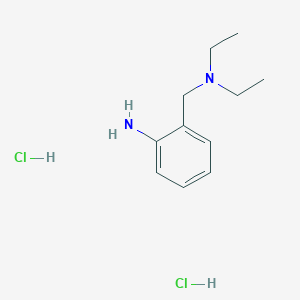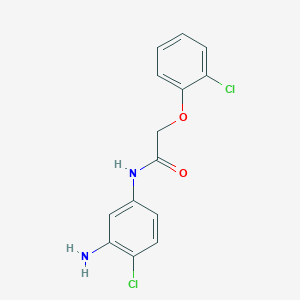
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide
Descripción general
Descripción
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-acetamide, also known as NAC, is a widely used compound in scientific research. It is a derivative of the amino acid cysteine and is used in many different experiments due to its versatile properties. NAC is a small molecule that can easily be synthesized and has a wide range of applications in the biomedical field.
Aplicaciones Científicas De Investigación
Potential Pesticides and Structural Characterization
- New Powder Diffraction Data for Pesticide Derivatives : Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide has revealed their potential as pesticides. X-ray powder diffraction characterized these derivatives, providing new diffraction data including experimental and calculated peaks, relative intensities, and unit-cell parameters, highlighting their potential in agricultural applications (E. Olszewska, B. Tarasiuk, & S. Pikus, 2009).
Molecular Docking and Pharmacological Activities
Anticancer Drug Synthesis and Molecular Docking : A derivative of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and showed anticancer activity through in silico modeling, targeting the VEGFr receptor. The crystal structure analysis and molecular docking highlight its potential in cancer therapy (Gopal Sharma et al., 2018).
Anti-inflammatory Drug Synthesis and Molecular Docking : A study on the synthesis of indole acetamide derivatives showed anti-inflammatory activity confirmed by in silico modeling. The research includes synthesis details, characterization, and in-depth analysis of molecular docking, underscoring the therapeutic potential of these compounds (F. H. Al-Ostoot et al., 2020).
Spectroscopic and Quantum Mechanical Studies
- Vibrational Spectroscopic Signatures and Rehybridization Effects : A study on the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide used spectroscopic methods and quantum computational approaches to understand its structure and stability. This research provides insights into the molecule's vibrational signatures, intermolecular interactions, and pharmacokinetic properties, highlighting its potential as an antiviral agent (S. J. Jenepha Mary et al., 2022).
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-10-6-5-9(7-12(10)17)18-14(19)8-20-13-4-2-1-3-11(13)16/h1-7H,8,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGPYADLENCSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



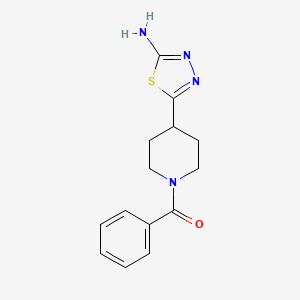
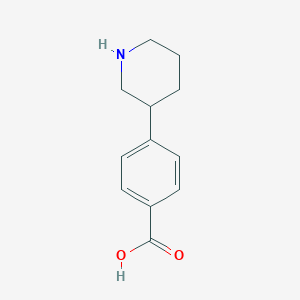





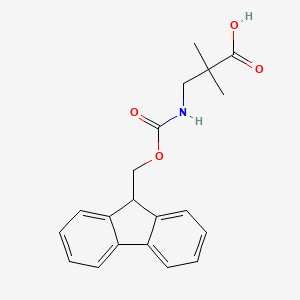
![3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437881.png)
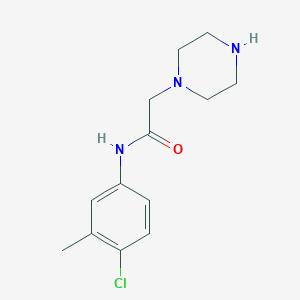
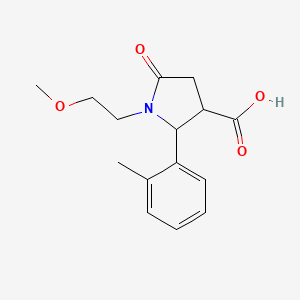
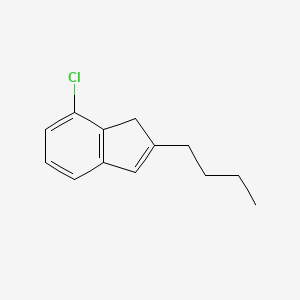
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride](/img/structure/B1437888.png)
